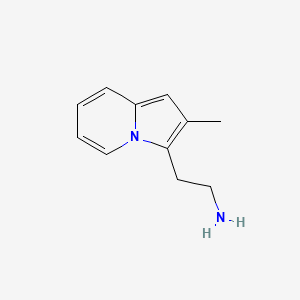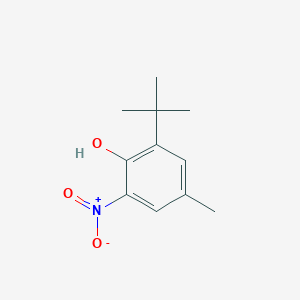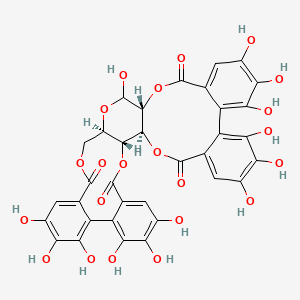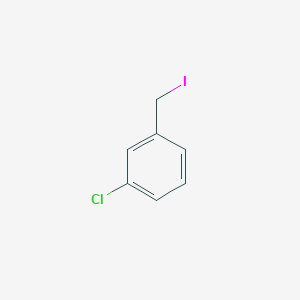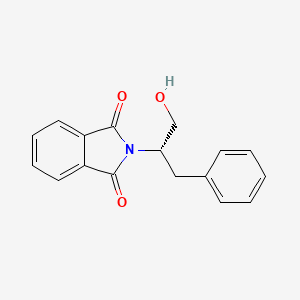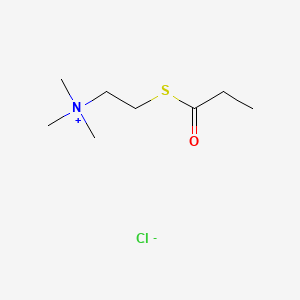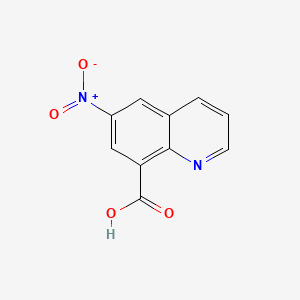
2-Butoxy-N,N-dimethylethanamine
Descripción general
Descripción
2-Butoxy-N,N-dimethylethanamine is a chemical compound with the molecular formula C8H19NO . It is also known by other synonyms such as (2-butoxy-ethyl)-dimethyl-amine, 1-Butoxy-2-dimethylamino-aethan, Ethanamine,2-butoxy-N,N-dimethyl, and N,N-Dimethyl-2-butoxyethylamine .
Synthesis Analysis
The synthesis of this compound involves a synthetic route that includes 2- (Dimethylamin… CAS#:108-01-0, 1-Chlorobutane CAS#:109-69-3, and sodium butoxide CAS#:2372-45-4 . The synthetic route is mentioned in a patent by Degussa AG .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom, giving it a molecular weight of 145.24300 .Aplicaciones Científicas De Investigación
Catalytic Reactions and Chemical Synthesis
2-Butoxy-N,N-dimethylethanamine and its derivatives have been explored in various catalytic reactions and chemical syntheses. For instance, the chemoselective N-demethylation vs. cyclometalation reactivity pathways in substituted N,N-dimethylethanamines were studied in the presence of Pd(II) ions. This research provided mechanistic insights into cyclometalation and C–N cleavage observed in these reactions, highlighting the potential of such compounds in catalytic processes (J. S. Yap et al., 2014).
Radioligand Development for Imaging
In the field of medical imaging, particularly positron emission tomography (PET), derivatives of this compound have been synthesized and evaluated. For example, [¹¹C]2-(2',6'-dimethoxy-[1,1'-biphenyl]-3-yl)-N,N-dimethylethanamine ([¹¹C]Cimbi-806) was developed as a potential PET ligand for imaging brain 5-HT₇ receptors. Despite high brain uptake and relevant distribution patterns, the absence of significant in vivo blocking rendered it unsuitable for imaging the 5-HT₇ receptor (M. Herth et al., 2012).
Exploration of Antidepressant and Sedative Drug Leads
Marine-inspired derivatives of this compound have been synthesized and evaluated for their antidepressant and sedative properties. Compounds built on a 2-(1H-indol-3-yl)-N,N-dimethylethanamine scaffold showed significant activities in mouse forced swim and locomotor activity tests. These findings underscore the potential of such compounds in the development of new antidepressant and sedative drugs (M. A. Ibrahim et al., 2017).
Analytical and Chromatographic Applications
The analytical determination of compounds structurally related to this compound, such as diphenhydramine hydrochloride, has been performed using gas-liquid chromatography. This method, which requires no sample cleanup or derivatization, demonstrates the application of such compounds in analytical chemistry (E. Abdel-Moety & M. G. El-bardicy, 1985).
Contributions to Propellant Chemistry
In propellant chemistry, derivatives of this compound, such as 2-azido-N,N-dimethylethanamine (DMAZ), have been studied for their potential in shortening ignition delays in propulsion systems. Reactive molecular dynamics calculations and ignition delay tests have been conducted to assess the effectiveness of such compounds in enhancing the performance of hypergolic propellants (Jianshuo Zhao et al., 2022).
Propiedades
IUPAC Name |
2-butoxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-5-7-10-8-6-9(2)3/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUATYFVVUNQRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338153 | |
| Record name | 2-Butoxy-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71126-58-4 | |
| Record name | 2-Butoxy-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


